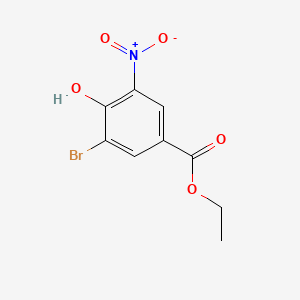

Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

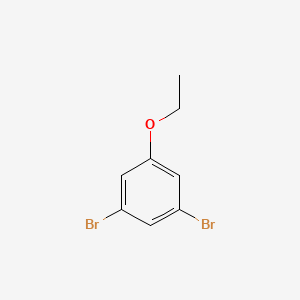

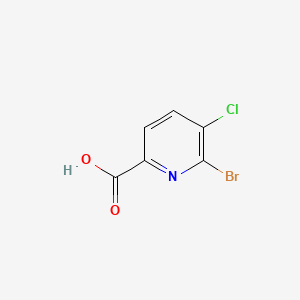

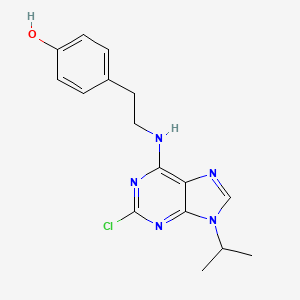

Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate is a chemical compound with the molecular formula C9H8BrNO5 and a molecular weight of 290.07 . It is a solid substance at ambient temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrNO5/c1-2-16-9(13)5-3-6(10)8(12)7(4-5)11(14)15/h3-4,12H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Material Development

Synthesis of Complex Molecules

Research demonstrates the utility of related bromo-nitrobenzoate compounds in synthesizing complex molecular structures. For instance, derivatives of nitrobenzoate have been used in hydrothermal synthesis for developing new dinuclear Zn(II) complexes, showcasing potential in the development of materials with enhanced fluorescence properties (Ji Chang–you, 2012). Similar strategies can potentially be applied to ethyl 3-bromo-4-hydroxy-5-nitrobenzoate for generating novel compounds with unique physical properties.

Nonlinear Optical Properties

The third-order nonlinear optical properties of charge-transfer organic compounds, including derivatives of nitrobenzoate, have been investigated using Degenerate Four Wave Mixing (DFWM) and Optical Kerr Gate (OKG) techniques. These studies highlight the compound's potential in photonic applications due to significant nonlinear optical responses (S. Vijayakumar et al., 2011). This suggests that this compound could also be explored for its utility in developing optical materials.

Stability and Degradation Studies

Stability-indicating studies, such as those conducted on 4-bromomethyl-3-nitrobenzoic acid, provide insights into the stability and degradation pathways of nitrobenzoate derivatives. Understanding these properties is crucial for the development of pharmaceuticals and materials, indicating a potential area of application for this compound as well (Maria Betânia de Freitas et al., 2014).

Molecular Structure and Characterization

Crystal Structure Analysis

this compound, like its related compounds, can be utilized in crystallographic studies to understand molecular and crystal structure. Analysis of crystal structures aids in the understanding of intermolecular interactions, which is pivotal in the design of molecular materials with desired properties. For example, crystallographic studies on benzoic acid derivatives have provided insights into the effects of substituents on crystal diversity, which can be applied to understand the structural properties of this compound derivatives (S. Pramanik et al., 2019).

Antimicrobial Activity

Derivatives of nitrobenzoate have been explored for their antimicrobial activities. Research into the synthesis and evaluation of bromo-nitrobenzoate compounds has shown potential in developing new antimicrobial agents (Hongwei Zhu et al., 2014). This suggests that this compound might also possess antimicrobial properties worth investigating.

Safety and Hazards

Properties

IUPAC Name |

ethyl 3-bromo-4-hydroxy-5-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO5/c1-2-16-9(13)5-3-6(10)8(12)7(4-5)11(14)15/h3-4,12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAMMRJISMDSHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00739489 |

Source

|

| Record name | Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141778-85-0 |

Source

|

| Record name | Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Bis(trimethylstannyl)-4,8-bis[(2-n-octyldodecyl)oxy]benzo[1,2-b:4,5-b']dithiophene](/img/structure/B595911.png)